![molecular formula C24H28N2O2 B14661256 4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile CAS No. 50381-94-7](/img/structure/B14661256.png)
4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C24H28N2O2. This compound features a decane chain flanked by two benzonitrile groups connected via ether linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile typically involves the reaction of 4-cyanophenol with decane-1,10-diol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile and heated to around 130°C . The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the decane-1,10-diol react with the phenolic hydroxyl groups of 4-cyanophenol, forming ether linkages.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. The aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Similar structure but with a shorter ethane chain instead of decane.
Decane, 1,1’-oxybis-: Similar ether linkages but lacks the benzonitrile groups.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile is unique due to its combination of a long decane chain and benzonitrile groups connected via ether linkages. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
50381-94-7 |
|---|---|
Formule moléculaire |
C24H28N2O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4-[10-(4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H28N2O2/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16H,1-8,17-18H2 |
Clé InChI |
JQKYFIZGQHLTST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCCCCCCCCCCOC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


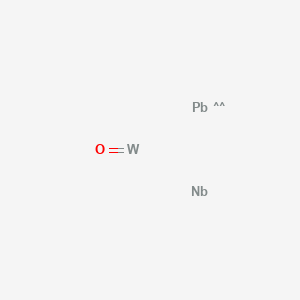
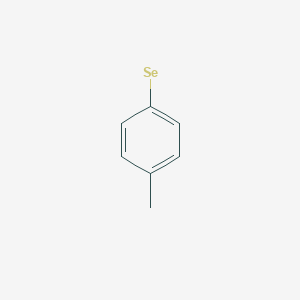
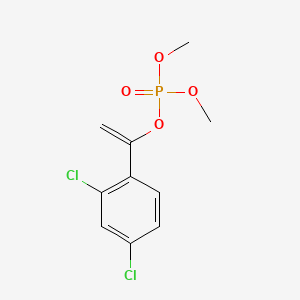
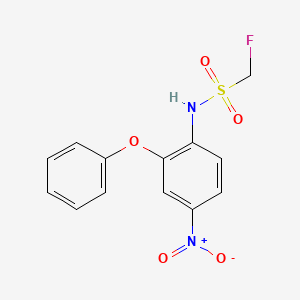
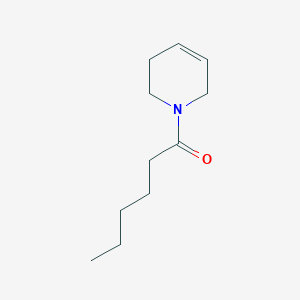
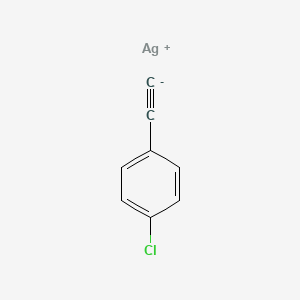

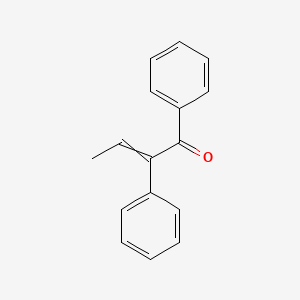
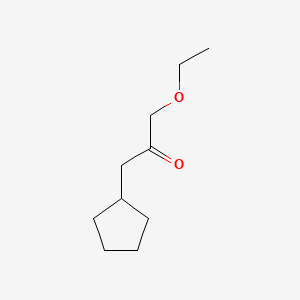
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)




